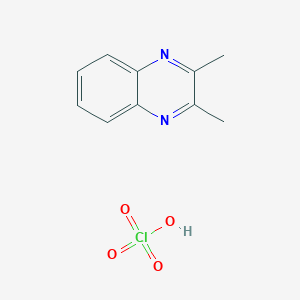![molecular formula C9H16O5 B14481397 Ethyl [4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate CAS No. 64951-20-8](/img/structure/B14481397.png)
Ethyl [4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate is an organic compound with a complex structure that includes a dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate typically involves the reaction of ethyl acetate with a suitable dioxolane precursor under acidic conditions. The reaction conditions often require a catalyst to facilitate the formation of the dioxolane ring.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Ethyl [4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Ethyl [4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Ethyl [4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate involves its interaction with specific molecular targets and pathways. The dioxolane ring structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
Ethyl acetate: A simpler ester with similar reactivity but lacking the dioxolane ring.
Methyl [4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate: A similar compound with a methyl group instead of an ethyl group.
Uniqueness
This compound is unique due to its dioxolane ring, which imparts specific chemical properties and reactivity. This makes it valuable in applications where such a structure is beneficial.
特性
CAS番号 |
64951-20-8 |
|---|---|
分子式 |
C9H16O5 |
分子量 |
204.22 g/mol |
IUPAC名 |
ethyl 2-[4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate |
InChI |
InChI=1S/C9H16O5/c1-3-12-8(11)4-9(2)13-6-7(5-10)14-9/h7,10H,3-6H2,1-2H3 |
InChIキー |
WHYWEKHWSBYABN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1(OCC(O1)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


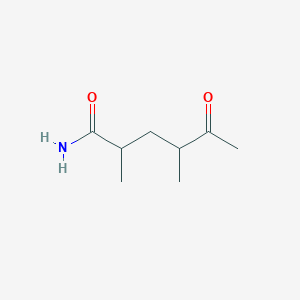
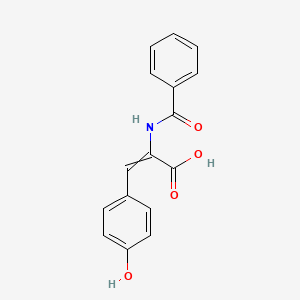

![1-Methyl-2-[(trimethylsilyl)methylidene]aziridine](/img/structure/B14481337.png)
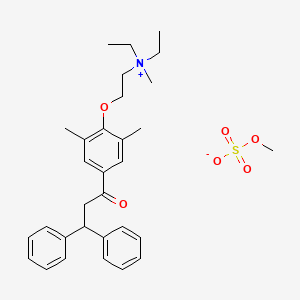
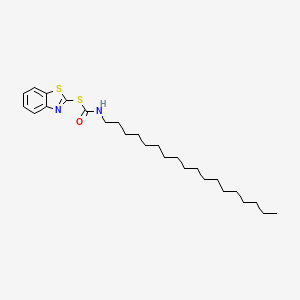
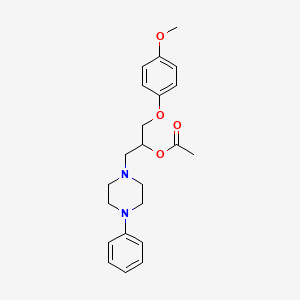
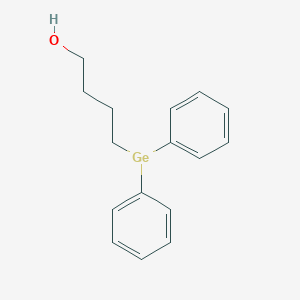
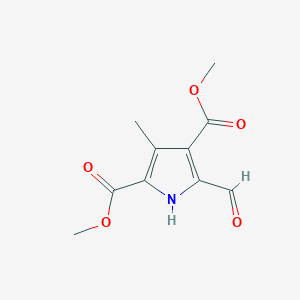
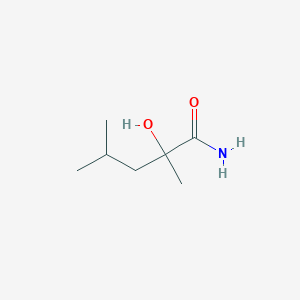
![Ethyl 2-cyano-3-[(thiophen-2-yl)amino]prop-2-enoate](/img/structure/B14481399.png)

